2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzofuran ring, a triazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step reactions. One common method includes the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide . The final step involves the coupling of the benzofuran and triazole intermediates with the furan ring using a suitable linker, such as a thioether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran or triazole derivatives.
Scientific Research Applications
2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 5-phenyl-1-benzofuran-2-yl derivatives
Uniqueness
2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of benzofuran, triazole, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-2-23-18(16-10-13-6-3-4-8-15(13)26-16)21-22-19(23)27-12-17(24)20-11-14-7-5-9-25-14/h3-10H,2,11-12H2,1H3,(H,20,24) |
InChI Key |
JRLNVXOYTGLNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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